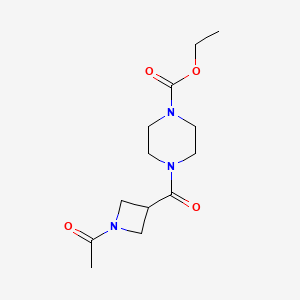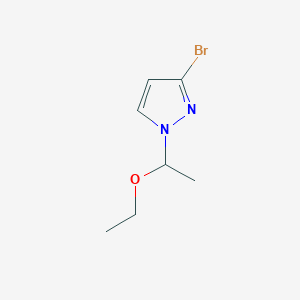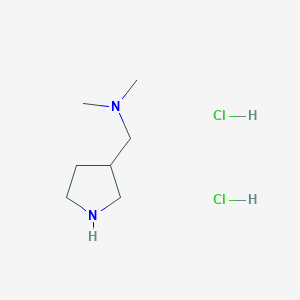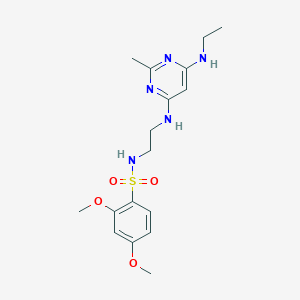
Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate is a compound that falls within the broader category of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The compound is likely to have been synthesized as part of research into novel chemical entities with potential biological activities.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate, they do provide insight into the synthesis of related piperazine derivatives. For instance, the first paper describes the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to piperazine compounds. These derivatives were synthesized by introducing various substituents to the benzamide moiety and modifying the nitrogen atom of the piperidine ring . The second paper discusses the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters through a process involving the addition of ethylene diamine to diethyl maleate, followed by cyclization . These methods could potentially be adapted for the synthesis of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate would be expected to include a piperazine ring as its core, with an ethyl ester group at one nitrogen and an acetylazetidine carbonyl group at the other. The presence of these functional groups would influence the compound's reactivity and interaction with biological targets. The papers provided do not offer specific details on the molecular structure of this compound, but they do suggest that the basicity of the nitrogen atoms in piperazine derivatives is an important factor in their biological activity .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse, depending on the substituents attached to the piperazine ring. The first paper indicates that the introduction of bulky substituents can significantly affect the activity of the compounds, suggesting that steric factors play a role in the chemical reactivity of these molecules . The second paper implies that the distance between the nitrogen atom and a reactive function is crucial for the biological activity, which could also be relevant for the chemical reactivity of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate would be influenced by its molecular structure. The presence of the ester and carbonyl groups would affect its solubility in organic solvents and water, its boiling and melting points, and its stability. The papers do not provide specific data on the physical and chemical properties of this compound, but they do report on the properties of similar compounds. For example, the first paper mentions that compound 21, a piperidine derivative, has a high affinity for acetylcholinesterase, which could be related to its physical properties that allow it to interact effectively with the enzyme .
Aplicaciones Científicas De Investigación
Copper(II) Complexes as Models of Galactose Oxidase Novel N,N'-Ethylene-Bridged-(S)-Histidyl-(S)-Tyrosine derivatives, including Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate, have been prepared and characterized. Their Copper(II) complexes serve as models for the enzyme galactose oxidase, showcasing the potential for these compounds in mimicking enzymatic activities (Yamato et al., 2000).
Antimicrobial Activity of Triazole Derivatives Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate has been used in the synthesis of 1,2,4-triazol-3-one derivatives, which were found to have antimicrobial properties. The synthesis involved Mannich base formation and was shown to produce compounds with significant activity against various microorganisms (Fandaklı et al., 2012).
Rhodium-Catalyzed Carbonylation Reaction The compound has been involved in studies exploring rhodium-catalyzed reactions of N-(2-Pyridinyl)piperazines, showcasing novel carbonylation reactions at C−H bonds in the piperazine ring. This research provides insights into the mechanisms of carbonylation, which is critical for developing new synthetic methodologies (Ishii et al., 1997).
Synthesis and Characterization of Piperazine Derivatives Further studies involve the synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives. These compounds were analyzed for their molecular structures and tested for antibacterial and antifungal activities, providing a basis for potential therapeutic applications (Kulkarni et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives can interact with various biological targets . For instance, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium ion channels .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
It’s known that piperazine derivatives can affect various biochemical pathways, including those involved in the transmission of nerve impulses .
Pharmacokinetics
It’s known that piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine derivatives have been reported to have a variety of effects, including anthelmintic action and modulation of voltage-gated sodium ion channels .
Propiedades
IUPAC Name |
ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-3-20-13(19)15-6-4-14(5-7-15)12(18)11-8-16(9-11)10(2)17/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKUTGHEWKJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)


![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)


![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)
![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)

![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)
